(S)-2-Amino-3-hydroxy-N-methylpropanamide
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Overview
Description
(S)-2-Amino-3-hydroxy-N-methylpropanamide is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methylated amide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-hydroxy-N-methylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as (S)-serine and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of protecting groups to ensure selective reactions
Deprotection: After the desired substitution, the protecting groups are removed to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-hydroxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-3-hydroxy-N-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-hydroxy-N-methylpropanamide involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways by acting as a substrate or inhibitor, influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-hydroxy-N-ethylpropanamide: Similar structure with an ethyl group instead of a methyl group.
(S)-2-Amino-3-hydroxy-N-propylpropanamide: Contains a propyl group, offering different chemical properties.
Uniqueness
(S)-2-Amino-3-hydroxy-N-methylpropanamide is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C4H10N2O2 |
---|---|
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-methylpropanamide |
InChI |
InChI=1S/C4H10N2O2/c1-6-4(8)3(5)2-7/h3,7H,2,5H2,1H3,(H,6,8)/t3-/m0/s1 |
InChI Key |
PJZBXYKLDPBGFD-VKHMYHEASA-N |
Isomeric SMILES |
CNC(=O)[C@H](CO)N |
Canonical SMILES |
CNC(=O)C(CO)N |
Origin of Product |
United States |
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